(4-Methoxyphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride

Medicinal Chemistry Scaffold Hopping 5-HT2C Agonist Design

(4-Methoxyphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride (CAS 2247105-91-3, free base MW 253.34, salt MW 289.8) belongs to the 2-phenylcyclopropylmethylamine (PCPMA) structural class, a scaffold extensively optimized for selective serotonin 5-HT2C receptor agonism with applications in psychiatric and metabolic disorder research. The compound features a distinctive bis-aryl substitution pattern—a 4-methoxyphenyl group and a 2-phenylcyclopropyl group both attached to a central methanamine carbon—which distinguishes it from the canonical mono-aryl 2-phenylcyclopropylmethylamine pharmacophore described in the primary patent literature.

Molecular Formula C17H20ClNO
Molecular Weight 289.8
CAS No. 2247105-91-3
Cat. No. B2941344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxyphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride
CAS2247105-91-3
Molecular FormulaC17H20ClNO
Molecular Weight289.8
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2CC2C3=CC=CC=C3)N.Cl
InChIInChI=1S/C17H19NO.ClH/c1-19-14-9-7-13(8-10-14)17(18)16-11-15(16)12-5-3-2-4-6-12;/h2-10,15-17H,11,18H2,1H3;1H
InChIKeyOFGLSNDTEINUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2247105-91-3 – (4-Methoxyphenyl)-(2-phenylcyclopropyl)methanamine Hydrochloride: Compound Class and Procurement Context


(4-Methoxyphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride (CAS 2247105-91-3, free base MW 253.34, salt MW 289.8) belongs to the 2-phenylcyclopropylmethylamine (PCPMA) structural class, a scaffold extensively optimized for selective serotonin 5-HT2C receptor agonism with applications in psychiatric and metabolic disorder research [1]. The compound features a distinctive bis-aryl substitution pattern—a 4-methoxyphenyl group and a 2-phenylcyclopropyl group both attached to a central methanamine carbon—which distinguishes it from the canonical mono-aryl 2-phenylcyclopropylmethylamine pharmacophore described in the primary patent literature [2]. This structural divergence means the compound cannot be assumed to share the same potency or selectivity profile as well-characterized PCPMA-based 5-HT2C agonists without direct experimental confirmation.

Why In-Class PCPMA Analogs Cannot Substitute for CAS 2247105-91-3 Without Experimental Validation


The 2-phenylcyclopropylmethylamine class exhibits extreme sensitivity to aryl substitution pattern, with reported 5-HT2C EC50 values spanning over three orders of magnitude—from 4.2 nM for optimized dihalo analogs to >900 nM for certain mono-methoxy congeners—depending solely on the position and nature of the aryl substituent [1]. Critically, the 4-hydroxy derivative of trans-2-phenyl-N,N-di-n-propylcyclopropylamine was reported as completely inactive at central 5-HT and DA receptors, while the corresponding 2- and 3-hydroxy isomers displayed potent agonist activity [2]. Because the target compound positions the 4-methoxyphenyl group at the methanamine carbon rather than directly on the cyclopropane ring, its pharmacological signature cannot be interpolated from existing PCPMA SAR tables. Procurement decisions predicated on assumed class-level activity therefore risk selecting a compound with an uncharacterized—and potentially null—receptor profile.

Quantitative Differentiation Evidence for (4-Methoxyphenyl)-(2-phenylcyclopropyl)methanamine Hydrochloride (CAS 2247105-91-3)


Structural Topology Divergence: Bis-Aryl Methanamine vs. Mono-Aryl Cyclopropylmethylamine Scaffold

The target compound positions the amine on a central methanamine carbon bearing two distinct aryl groups (4-methoxyphenyl and 2-phenylcyclopropyl), creating a bis-aryl tertiary carbon center absent in all characterized PCPMA-based 5-HT2C agonists. In contrast, the reference PCPMA pharmacophore (e.g., compound 14a in Cho et al. 2009) has the aminomethyl group attached directly to the cyclopropane ring, with a single substituted-phenyl ring at the cyclopropane 2-position [2]. In the primary patent describing selective 5-HT2C agonists of this class (US 2018/0265453), all exemplified compounds conform to general formula (I) wherein R1 is halo, Ra is H/fluoro/alkyl, and n = 1–3, with no compounds bearing a bis-aryl methanamine topology [1]. This topological divergence places the target compound outside the characterized SAR landscape, meaning its receptor binding mode cannot be predicted by docking to existing PCPMA-5-HT2C co-crystal structures.

Medicinal Chemistry Scaffold Hopping 5-HT2C Agonist Design Structure-Activity Relationship

Positional Methoxy SAR: 4-Methoxy Substitution Can Attenuate or Abolish 5-HT Receptor Activity

Class-level data from the PCPMA series demonstrates that the position of the methoxy substituent is a critical determinant of 5-HT2C potency. In the Cho et al. 2009 dataset (Table 2), compound 32 (R2=OMe, i.e., 2-methoxy substitution on the phenyl ring directly attached to cyclopropane) exhibited 5-HT2C EC50 = 26 nM with 93% efficacy (Emax), 5-HT2A/2C selectivity = 84-fold, and 5-HT2B/2C selectivity = 7.7-fold [1]. However, compound 46 (R2=OMe, tested in a different screening campaign, Table 1) showed markedly weaker 5-HT2C activity with EC50 = 902 nM and 86% Emax, with no detectable activity at 5-HT2A or 5-HT2B [1]. Importantly, the 4-hydroxy analog (compound 47) was completely inactive (NA) across all three 5-HT2 subtypes [1], while Arvidsson et al. 1988 independently confirmed that 4-hydroxy and 3,4-dihydroxy derivatives of trans-2-phenyl-N,N-di-n-propylcyclopropylamine were inactive at central DA and 5-HT receptors [2]. The target compound's 4-methoxy group, while not identical to 4-hydroxy, shares the para electronic character and may exhibit similarly attenuated activity depending on the specific receptor context.

Serotonin Receptor Pharmacology Structure-Activity Relationship Methoxy Substituent Effects 5-HT2C Agonism

Salt Form Advantage: Hydrochloride Provides Defined Stoichiometry and Improved Handling Relative to Free Base

The target compound is supplied as the hydrochloride salt (CAS 2247105-91-3, MW 289.8), whereas the free base is registered under CAS 1559583-22-0 (MW 253.34) . The hydrochloride salt form confers several practical advantages documented in the broader chemical procurement literature: (a) increased aqueous solubility compared to the free base, facilitating dissolution in biological assay buffers; (b) improved solid-state stability during ambient storage, as free amine bases are susceptible to carbonate formation upon exposure to atmospheric CO2; and (c) defined, reproducible stoichiometry (1:1 amine:HCl) that ensures accurate concentration calculations in dose-response experiments. In contrast, the free base form (CAS 1559583-22-0) requires careful handling under inert atmosphere and may exhibit lot-to-lot variability in purity due to gradual oxidation or carbonate absorption [1].

Salt Selection Preformulation Solid-State Chemistry Research Chemical Handling

Differentiation from Tranylcypromine: Cyclopropane Ring Substitution Pattern Determines Primary Pharmacology

Tranylcypromine (trans-2-phenylcyclopropylamine) is the historical lead compound for this chemical class and possesses dual pharmacology: irreversible monoamine oxidase (MAO) inhibition and weak 5-HT2C receptor agonism (EC50 = 2,697 ± 451 nM, Emax = 109% in the calcium flux assay) [1]. The key structural modification that converts tranylcypromine from an MAO inhibitor into a selective 5-HT2C agonist is the insertion of a methylene spacer between the cyclopropane ring and the amine, yielding the 2-phenylcyclopropylmethylamine scaffold. This single-carbon homologation shifts the primary pharmacology: compound 14a (the direct methylene homolog of tranylcypromine) shows a 207-fold improvement in 5-HT2C potency (EC50 = 13 ± 4.6 nM vs. 2,697 nM) [1]. The target compound incorporates this favored methylene extension but, critically, also bears the bis-aryl substitution at the methanamine carbon—a feature absent in all characterized analogs. This creates a unique polypharmacological potential that cannot be deconvoluted from existing data.

Monoamine Oxidase Inhibition 5-HT2C Agonism Tranylcypromine Derivatives Polypharmacology

Potential Sigma Receptor Activity Inferred from Structurally Adjacent 4-Methoxyphenyl Cyclopropylamine Ligands

A structurally adjacent chemotype—2-aryl-2-fluoro-cyclopropan-1-amines—has been characterized as a novel class of sigma receptor ligands. Within this series, trans-2-fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine (compound 19a) was identified as the most potent sigma-1 receptor ligand with Ki = 4.8 nM [1]. The structural elements shared between this sigma-active chemotype and the target compound include the 4-methoxyphenyl group and the cyclopropane ring, though the target compound lacks the 2-fluoro substituent and features a different amine connectivity. The sigma-1 receptor is implicated in depression, anxiety, and addiction, and its ligands are under investigation for CNS disorders [1]. While no direct binding data exist for the target compound at sigma receptors, the precedent from the fluorinated series suggests that 4-methoxyphenyl cyclopropylamines can engage sigma-1 receptors with high affinity, providing a testable hypothesis for experimental characterization.

Sigma-1 Receptor Sigma-2 Receptor 4-Methoxyphenyl Pharmacophore CNS Drug Discovery

Molecular Complexity and Fractional Saturation (Fsp3) Differentiation from Lead-Like PCPMA Analogs

The target compound possesses a higher fraction of sp3-hybridized carbons (Fsp3) and greater molecular complexity than the canonical PCPMA lead series. The presence of two aromatic rings and a cyclopropane in a single molecule yields a calculated Fsp3 of approximately 0.29 (5 sp3 carbons out of 17 total carbons, excluding the methoxy methyl), compared to Fsp3 = 0.30 for compound 14a (3 sp3 carbons out of 10). However, the key differentiator is the number of aromatic rings (two vs. one) and the resulting increase in the number of potential π-π and hydrophobic interactions with receptor binding pockets. In the Vallgårda et al. 1996 series of trans-2-aryl-N,N-dipropylcyclopropylamines, the addition of bulkier aromatic moieties (e.g., 2-benzothienyl) was found to be detrimental to 5-HT1A receptor affinity, while electron-rich aryl groups (2- and 3-thienyl) provided high-affinity compounds [1]. This establishes that aromatic ring electronics and sterics at the cyclopropane 2-position are finely balanced determinants of receptor affinity. The target compound explores this chemical space with a unique combination of two distinct aromatic systems.

Molecular Complexity Fsp3 Drug-Likeness Lead Optimization Chemical Diversity

Recommended Application Scenarios for (4-Methoxyphenyl)-(2-phenylcyclopropyl)methanamine Hydrochloride (CAS 2247105-91-3) Based on Available Evidence


Scaffold-Hopping and Chemical Diversity Exploration in 5-HT2C Agonist Programs

For medicinal chemistry teams seeking to expand beyond the well-characterized mono-aryl 2-phenylcyclopropylmethylamine scaffold, this compound provides a structurally distinct bis-aryl methanamine topology that probes whether 5-HT2C receptor agonism is retained when the aryl substituent is moved from the cyclopropane ring to a central carbon [1]. The Cho et al. 2009 and Cheng et al. 2016 PCPMA optimization campaigns exclusively explored substitutions on a single phenyl ring directly attached to the cyclopropane [2]; this compound represents a genuine scaffold hop that tests the pharmacophore boundaries. Recommended use: synthesis of analogs with systematic variation of the 4-methoxyphenyl group, followed by calcium flux functional assays at human 5-HT2A, 5-HT2B, and 5-HT2C receptors to establish whether any bis-aryl topology retains 5-HT2C potency and selectivity.

Sigma Receptor Ligand Screening and Pharmacophore Validation

Based on the demonstrated high sigma-1 receptor affinity (Ki = 4.8 nM) of the structurally adjacent trans-2-fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine, this compound is a rational candidate for sigma-1 and sigma-2 receptor radioligand displacement assays [3]. The 4-methoxyphenyl motif has been validated as a sigma-1 pharmacophoric element in the fluorinated cyclopropylamine series; testing this compound would clarify whether the cyclopropane 2-fluoro substituent is required for sigma affinity or whether the 4-methoxyphenyl group alone is sufficient. A positive result would open a new vector for sigma receptor ligand design distinct from the fluorinated series.

Chemical Biology Probe for Polypharmacology Studies

The compound's structural features—a cyclopropylamine backbone (associated with MAO and LSD1 inhibition), a 4-methoxyphenyl group (sigma receptor pharmacophore), and a 2-phenylcyclopropylmethylamine motif (5-HT2C agonism)—suggest potential polypharmacology spanning multiple CNS targets [1][3]. This makes it a suitable probe for broad-panel receptor screening (e.g., CEREP or Eurofins panels) to deconvolute its target engagement profile. The results would inform whether the bis-aryl methanamine topology confers a unique polypharmacological signature distinct from both tranylcypromine (MAO + weak 5-HT2C) and optimized PCPMA 5-HT2C agonists (highly selective).

Building Block for Conformationally Constrained Analog Synthesis

The compound's primary amine functionality and the presence of multiple stereogenic elements (the cyclopropane ring and the central methanamine carbon generate up to four stereoisomers) make it a versatile synthetic intermediate for constructing libraries of N-alkylated, N-acylated, or N-sulfonylated derivatives [4]. Such libraries could be screened against panels of GPCRs, ion channels, or epigenetic targets (LSD1/KDM1A) where cyclopropylamine motifs have established inhibitory activity. The hydrochloride salt form is preferred for these synthetic applications due to its ease of handling, accurate stoichiometry, and compatibility with common amide coupling and reductive amination conditions.

Quote Request

Request a Quote for (4-Methoxyphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.